

# A Technical Guide to the Spectroscopic Analysis of Oxime V

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## Compound of Interest

Compound Name: Oxime V

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This guide provides an in-depth overview of the spectroscopic data for "**Oxime V**," a representative organic compound. For the purpose of this technical document, **Oxime V** is defined as Acetophenone Oxime (CAS No: 613-91-2, Molecular Formula:  $C_8H_9NO$ ).<sup>[1][2][3]</sup> This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines the experimental protocols for acquiring such data, and presents a logical workflow for spectroscopic analysis.

## Spectroscopic Data Summary

The structural characterization of **Oxime V** (Acetophenone Oxime) relies on a combination of spectroscopic techniques. The data presented below are compiled from typical experimental values for this compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.<sup>[4]</sup> Spectra are typically recorded in a deuterated solvent, such as Chloroform-d ( $CDCl_3$ ).<sup>[2]</sup>

Table 1:  $^1H$  NMR Spectroscopic Data for **Oxime V** (Acetophenone Oxime) in  $CDCl_3$

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~8.5 - 9.5	Singlet (broad)	1H	Oxime hydroxyl (-NOH)
~7.65	Multiplet	2H	Aromatic protons (ortho to C=N)
~7.40	Multiplet	3H	Aromatic protons (meta, para to C=N)
~2.30	Singlet	3H	Methyl protons (-CH <sub>3</sub> )

Note: The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent.

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **Oxime V** (Acetophenone Oxime) in CDCl<sub>3</sub>

Chemical Shift ( $\delta$ ) ppm	Assignment
~155.0	Quaternary carbon (C=N)
~137.0	Aromatic quaternary carbon
~129.5	Aromatic CH (para)
~128.5	Aromatic CH (meta)
~126.0	Aromatic CH (ortho)
~12.5	Methyl carbon (-CH <sub>3</sub> )

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[5]

Table 3: Key IR Absorption Bands for **Oxime V** (Acetophenone Oxime)

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group
3150 - 3350 (broad)	O-H Stretch	Oxime (-OH)
~3050	C-H Stretch (sp <sup>2</sup> )	Aromatic C-H
~2950	C-H Stretch (sp <sup>3</sup> )	Methyl C-H
~1660	C=N Stretch	Oxime (C=N)
1450 - 1600	C=C Stretch	Aromatic Ring
~975 - 985	N-O Stretch	Oxime (N-O)

## Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio ( $m/z$ ) of ions, providing information about the molecular weight and fragmentation pattern of the compound.<sup>[6]</sup> For Acetophenone Oxime, the molecular weight is 135.17 g/mol .<sup>[1][2][3]</sup>

Table 4: Mass Spectrometry Data (Electron Ionization) for **Oxime V** (Acetophenone Oxime)

$m/z$	Proposed Fragment Identity	Relative Intensity
135	[M] <sup>+</sup> (Molecular Ion)	High
120	[M - CH <sub>3</sub> ] <sup>+</sup>	Moderate
118	[M - OH] <sup>+</sup>	Moderate
104	[C <sub>6</sub> H <sub>5</sub> CN] <sup>+</sup>	High
77	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>	High

## Experimental Protocols

The following sections provide standardized protocols for the acquisition of the spectroscopic data detailed above.

### NMR Spectroscopy Protocol (<sup>1</sup>H and <sup>13</sup>C)

This protocol outlines the preparation and analysis of a small organic molecule using a standard NMR spectrometer.[4]

- Sample Preparation:
  - Weigh approximately 5-25 mg of the **Oxime V** sample for  $^1\text{H}$  NMR, or 50-100 mg for  $^{13}\text{C}$  NMR.[7]
  - Dissolve the sample in a secondary vial with approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ ).[7] Using a secondary vial ensures complete dissolution before transfer.[7]
  - Transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette.[7]
  - If an internal standard is required for chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added.
- Instrument Setup:
  - Insert the NMR tube into the spectrometer's spinner turbine and place it into the magnet.
  - Lock the spectrometer onto the deuterium signal of the solvent.
  - Shim the magnetic field to achieve a homogeneous field, resulting in sharp, symmetrical peaks.
- Data Acquisition:
  - For  $^1\text{H}$  NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans (typically 8 to 32) should be averaged to obtain a good signal-to-noise ratio.
  - For  $^{13}\text{C}$  NMR, a greater number of scans will be required due to the low natural abundance of the  $^{13}\text{C}$  isotope.
  - Ensure the relaxation delay between scans is adequate (typically 1-5 seconds) for quantitative accuracy.[8]
- Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.
- Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
- Calibrate the chemical shift scale using the solvent residual peak or the TMS signal (0 ppm).
- Integrate the peaks in the  $^1\text{H}$  NMR spectrum to determine the relative number of protons.

## Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol

This protocol describes the analysis of a solid sample using an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.<sup>[9]</sup>

- Background Collection:
  - Ensure the ATR crystal surface is clean. Use a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe to clean the crystal, then allow it to dry completely.
  - Collect a background spectrum of the empty ATR accessory. This measures the ambient atmosphere ( $\text{H}_2\text{O}$ ,  $\text{CO}_2$ ) and instrument response, which will be subtracted from the sample spectrum.<sup>[5]</sup>
- Sample Analysis:
  - Place a small amount of the solid **Oxime V** sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.<sup>[10]</sup>
  - Apply pressure using the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.<sup>[10]</sup>
  - Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing and Cleaning:

- The instrument software will automatically subtract the background spectrum from the sample spectrum.
- Perform a baseline correction if necessary.
- Label significant peaks with their corresponding wavenumbers ( $\text{cm}^{-1}$ ).
- Thoroughly clean the ATR crystal and pressure clamp tip after the measurement is complete.[\[11\]](#)

## Mass Spectrometry (MS) Protocol

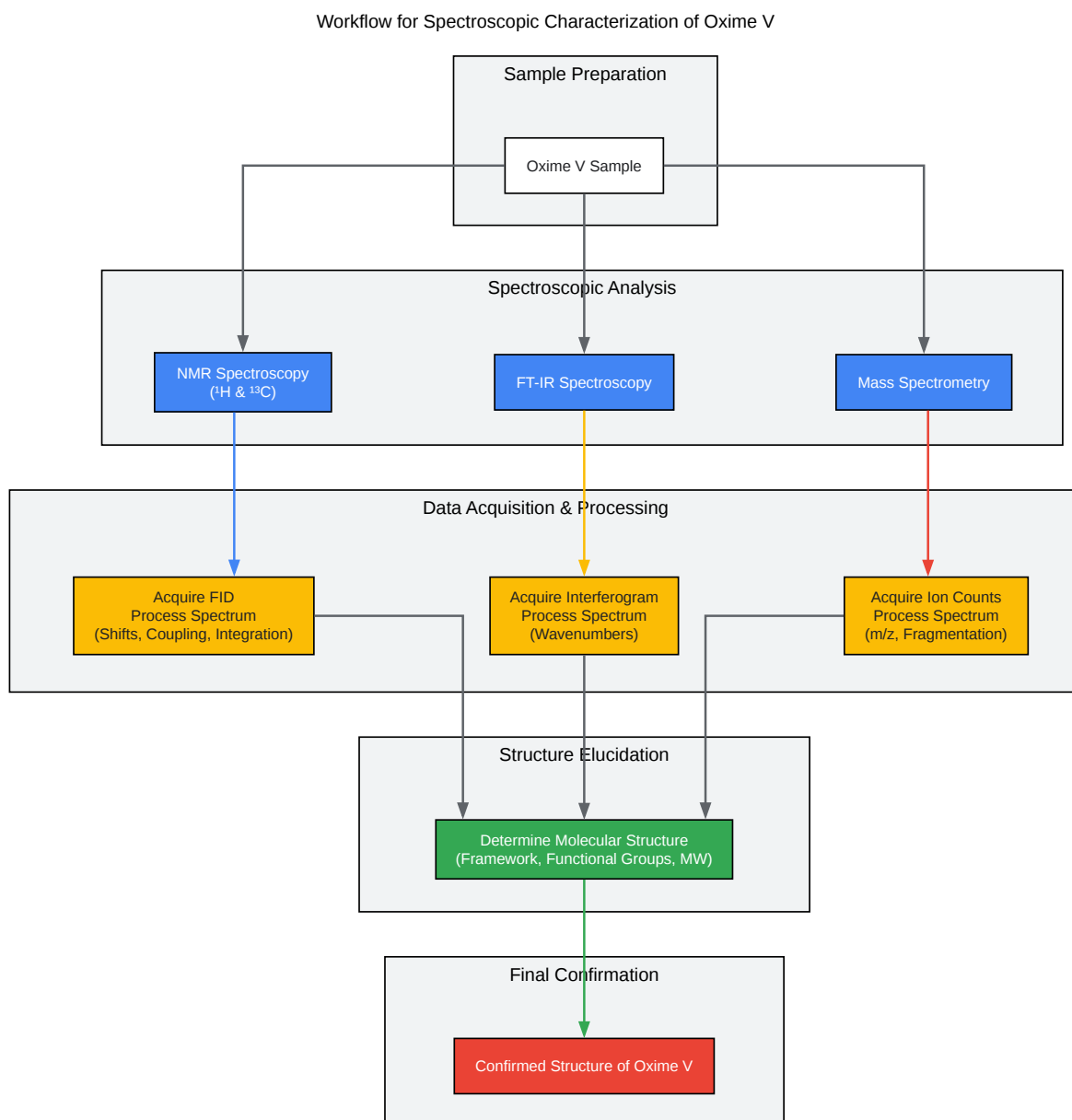
This protocol outlines the general procedure for analyzing a volatile organic compound using a mass spectrometer with an Electron Ionization (EI) source.[\[6\]](#)

- Sample Introduction:
  - Dissolve a small amount of the **Oxime V** sample in a volatile solvent (e.g., methanol or dichloromethane).
  - Introduce the sample into the instrument. For volatile compounds, this is often done via direct injection into a heated probe or through the injector of a Gas Chromatograph (GC) coupled to the mass spectrometer.[\[12\]](#)
- Ionization:
  - The sample molecules, now in the gas phase within a high vacuum, are bombarded by a high-energy beam of electrons (typically 70 eV).[\[6\]](#)
  - This bombardment dislodges an electron from the molecule, creating a positively charged molecular ion ( $[\text{M}]^+$ ).[\[6\]](#)
- Mass Analysis:
  - The newly formed ions are accelerated by an electric field into the mass analyzer (e.g., a quadrupole or magnetic sector).[\[12\]](#)

- The mass analyzer separates the ions based on their mass-to-charge ( $m/z$ ) ratio.<sup>[6]</sup> Residual energy from ionization often causes the molecular ion to break into smaller, characteristic fragment ions.<sup>[6]</sup>
- Detection and Spectrum Generation:
  - An electron multiplier detector records the abundance of ions at each  $m/z$  value.
  - The software plots the relative ion abundance versus their  $m/z$  ratio, generating the mass spectrum. The most abundant peak is assigned a relative intensity of 100%.

## Visualization of Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of an unknown compound such as **Oxime V**.



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Caption: Logical workflow for the spectroscopic analysis of **Oxime V**.



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